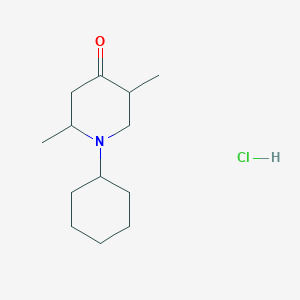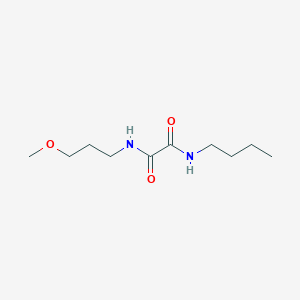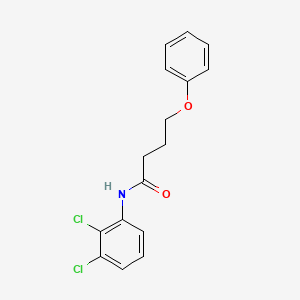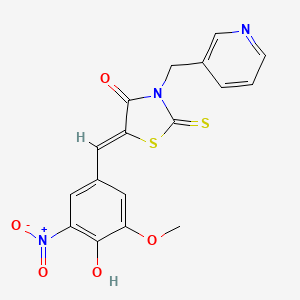
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride, also known as CPP or Nocaine, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic analog of cocaine that has similar properties but lacks the addictive and harmful effects of the illicit drug. CPP has been used in various studies to investigate the mechanisms of action of cocaine and other similar drugs, as well as to develop new treatments for addiction and other related disorders. In
Wirkmechanismus
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the reuptake of dopamine, 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This mechanism of action is similar to that of cocaine and other stimulant drugs, but 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride lacks the high affinity for the dopamine transporter that is responsible for the addictive properties of these drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride are similar to those of cocaine and other stimulant drugs, but to a lesser degree. 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased arousal, alertness, and mood elevation. It also increases heart rate, blood pressure, and body temperature, and can cause dilation of the pupils and constriction of blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride has several advantages as a tool for scientific research. It is a synthetic analog of cocaine that lacks the addictive and harmful effects of the illicit drug, making it safer and more ethical to use in studies involving human subjects. It is also less expensive and easier to obtain than cocaine, which is a controlled substance. However, 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride has some limitations as well. Its effects are less potent and shorter-lasting than those of cocaine, which may limit its usefulness in certain types of studies. It also has some potential side effects, such as nausea, vomiting, and headache, which may affect the results of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride in scientific research. One area of interest is the development of new treatments for addiction and related disorders. 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, and may have potential as a therapeutic agent for human subjects as well. Another area of interest is the use of 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride as a tool for investigating the neurobiological basis of learning and memory. 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride has been shown to enhance memory consolidation in animal models, and may have potential as a cognitive enhancer in humans. Finally, 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride may be useful in studies on the effects of stress and anxiety on behavior and cognition, as it has been shown to modulate the stress response in animal models.
Synthesemethoden
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride can be synthesized through a multi-step process starting from cyclohexanone and piperidine. The first step involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This compound is then reacted with acetic anhydride to form N-methylcyclohexylacetamide, which is further reacted with hydrochloric acid to yield 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride hydrochloride. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride has been extensively studied for its potential use in scientific research, particularly in the field of addiction and related disorders. It has been used as a tool to investigate the mechanisms of action of cocaine and other similar drugs, as well as to develop new treatments for addiction. 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride has also been used in studies on the effects of stress and anxiety on behavior and cognition, as well as in research on the neurobiological basis of learning and memory.
Eigenschaften
IUPAC Name |
1-cyclohexyl-2,5-dimethylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-10-9-14(11(2)8-13(10)15)12-6-4-3-5-7-12;/h10-12H,3-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPEIACMPHBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C2CCCCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2,5-dimethylpiperidin-4-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)


![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)


![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)


![1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5236674.png)
![N-{4-[({2-[(2,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5236685.png)
![6-[(1,3-benzodioxol-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5236692.png)